2,2-Dimethyl-1-phenylphosphinan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1-phenylphosphinan-4-one is a heterocyclic compound with the molecular formula C₁₃H₁₇OP It is characterized by a phosphinanone ring structure, which includes a phosphorus atom bonded to a phenyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-phenylphosphinan-4-one typically involves the reaction of phenylphosphine with 1,4-hexadien-3-one under specific conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, which facilitates the formation of the phosphinanone ring . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can improve the production rate and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-phenylphosphinan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinanone to phosphine derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphinanones .
Scientific Research Applications
2,2-Dimethyl-1-phenylphosphinan-4-one has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-phenylphosphinan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. The pathways involved may include catalytic cycles where the compound facilitates the transformation of substrates into products .
Comparison with Similar Compounds
Similar Compounds
1-Phenylphosphin-2-en-4-one: Similar in structure but with different substituents on the phosphorus atom.
2,2-Dimethyl-1-phenylpropan-1-one: Similar in having a phenyl group and two methyl groups but lacks the phosphorus atom.
Uniqueness
2,2-Dimethyl-1-phenylphosphinan-4-one is unique due to its phosphinanone ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
54877-10-0 |
---|---|
Molecular Formula |
C13H17OP |
Molecular Weight |
220.25 g/mol |
IUPAC Name |
2,2-dimethyl-1-phenylphosphinan-4-one |
InChI |
InChI=1S/C13H17OP/c1-13(2)10-11(14)8-9-15(13)12-6-4-3-5-7-12/h3-7H,8-10H2,1-2H3 |
InChI Key |
LAEFZRIALAMQJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)CCP1C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.